(3-Methoxyphenyl)(o-tolyl)methanol
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Overview
Description
(3-Methoxyphenyl)(o-tolyl)methanol is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring and a tolyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(o-tolyl)methanol typically involves the reaction of 3-methoxybenzaldehyde with o-tolylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The Grignard reagent (o-tolylmagnesium bromide) is prepared by reacting o-bromotoluene with magnesium in dry ether. The resulting Grignard reagent is then added to 3-methoxybenzaldehyde to form the desired product after hydrolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyphenyl)(o-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: Alcohols or hydrocarbons
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(o-tolyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and tolyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- (3-Methoxyphenyl)(p-tolyl)methanol
- (4-Methoxyphenyl)(o-tolyl)methanol
- (3-Methoxyphenyl)(m-tolyl)methanol
Comparison: (3-Methoxyphenyl)(o-tolyl)methanol is unique due to the specific positioning of the methoxy and tolyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, boiling point, and solubility. These differences can affect its suitability for various applications .
Properties
Molecular Formula |
C15H16O2 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C15H16O2/c1-11-6-3-4-9-14(11)15(16)12-7-5-8-13(10-12)17-2/h3-10,15-16H,1-2H3 |
InChI Key |
HHCJCEXNVQZADL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
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